molecular formula C22H31N3O6S B1221423 Benzylpenicilloyl G CAS No. 2642-55-9

Benzylpenicilloyl G

Cat. No.: B1221423
CAS No.: 2642-55-9
M. Wt: 465.6 g/mol
InChI Key: KJABUVRFCPPJPD-UHFFFAOYSA-N
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Description

Benzylpenicilloyl G refers to the major antigenic determinant of benzylpenicillin (penicillin G), formed via nucleophilic attack of the β-lactam ring by plasma or membrane proteins, resulting in a stable hapten-protein complex . This structure is critical in IgE-mediated penicillin allergy, as 95% of penicillin-specific IgE antibodies target the benzylpenicilloyl moiety . For diagnostic purposes, benzylpenicilloyl is conjugated to poly-L-lysine (forming benzylpenicilloyl polylysine) to enhance immune recognition in skin testing . Marketed as Pre-Pen (AllerQuest, LLC), this conjugate is FDA-approved to assess penicillin hypersensitivity and mitigate anaphylaxis risks .

Properties

CAS No.

2642-55-9

Molecular Formula

C22H31N3O6S

Molecular Weight

465.6 g/mol

IUPAC Name

2-[2-(5-carboxypentylamino)-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C22H31N3O6S/c1-22(2)18(21(30)31)25-20(32-22)17(19(29)23-12-8-4-7-11-16(27)28)24-15(26)13-14-9-5-3-6-10-14/h3,5-6,9-10,17-18,20,25H,4,7-8,11-13H2,1-2H3,(H,23,29)(H,24,26)(H,27,28)(H,30,31)

InChI Key

KJABUVRFCPPJPD-UHFFFAOYSA-N

SMILES

CC1(C(NC(S1)C(C(=O)NCCCCCC(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)C(C(=O)NCCCCCC(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C

Synonyms

benzylpenicilloyl G

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Concentration Corrections : Initial reports of benzylpenicilloyl polylysine concentrations (5 × 10⁻⁵ mM) were revised to 8.64 × 10⁻⁵ M after analytical validation .

Resolution of Allergy : 50% of patients lose penicillin sensitivity within 5 years, rising to 80–90% after 10 years, underscoring the need for periodic re-evaluation .

Q & A

Q. How is Benzylpenicilloyl G formed from benzylpenicillin in biological systems, and what experimental methods validate this process?

this compound (BPG) is formed via nucleophilic attack of β-lactam antibiotics (e.g., benzylpenicillin) on protein amino groups, creating covalent conjugates. This reaction is central to penicillin hypersensitivity. Validation involves:

  • Mass spectrometry to identify BPG-protein adducts .
  • Immunoassays (e.g., ELISA) using anti-BPG antibodies to detect haptenation in serum or tissues .
  • Kinetic studies under physiological pH and temperature to replicate in vivo conditions .

Q. What standardized protocols exist for detecting BPG-protein conjugates in hypersensitivity studies?

  • Skin testing : Use benzylpenicilloyl polylysine (e.g., Pre-Pen®) at 6 × 10⁻⁵ M as the major determinant, paired with minor determinants (benzylpenicillin G, benzylpenicilloate) .
  • Chromatographic methods : High-performance liquid chromatography (HPLC) coupled with UV detection to quantify BPG adducts .
  • Reproducibility : Follow guidelines for experimental documentation, ensuring detailed methodology in supplementary materials to enable replication .

Q. How do researchers reconcile conflicting data on BPG concentrations in diagnostic kits?

Discrepancies (e.g., corrected concentrations in DAP®Penicillin Test Kit from 5 × 10⁻⁵ mM to 8.6 × 10⁻⁵ mol/L) require:

  • Cross-referencing primary literature for updated protocols .
  • Validation via independent assays (e.g., NMR or titration) to confirm reagent purity and concentration .

Advanced Research Questions

Q. What environmental factors destabilize BPG-enzyme complexes, and how are these studied?

Stability of BPG-enzyme adducts is influenced by:

  • pH and temperature : Acidic conditions accelerate hydrolysis of the ester bond linking BPG to proteins .
  • Electrophoretic conditions : SDS-polyacrylamide gel electrophoresis (SDS-PAGE) induces fragmentation of BPG-peptide complexes, necessitating alternative methods like native PAGE or capillary electrophoresis .
  • Proteolytic degradation : Trypsin digestion releases BPG fragments, analyzed via LC-MS/MS for structural characterization .

Q. What challenges arise in characterizing diastereoisomeric BPG haptens, and how are they addressed?

Diastereoisomers form due to stereochemical variability in hapten-protein binding. Methodological approaches include:

  • Chiral chromatography to resolve isomers .
  • Nuclear magnetic resonance (NMR) spectroscopy to identify stereochemical configurations .
  • Immune cell assays (e.g., T-cell proliferation tests) to assess differential immunogenicity of isomers .

Q. How do HLA polymorphisms influence immune responses to BPG, and what models are used to study this?

Human leukocyte antigen (HLA) variants (e.g., HLA-B*57:01) modulate T-cell reactivity to BPG. Research strategies involve:

  • In vitro binding assays to test HLA-BPG peptide affinity .
  • Genetic association studies in hypersensitive patient cohorts .
  • Molecular docking simulations to predict HLA-BPG interactions .

Methodological Considerations

  • Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Data Contradictions : Employ systematic reviews and meta-analyses to resolve conflicting results, citing original studies for transparency .
  • Ethical Compliance : For human studies, detail participant selection criteria and hypersensitivity protocols per institutional review boards (IRBs) .

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